2-{[4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-(2,4-DICHLOROPHENYL)-5-[(2-METHOXYANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the introduction of the dichlorophenyl and methoxyaniline groups, and the final coupling with the hydrazide moiety. Common reagents used in these steps include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents. The presence of the dichlorophenyl group may enhance its binding affinity to certain biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The methoxyaniline moiety is known to interact with various biological pathways, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique physical and chemical characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and dichlorophenyl group are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Dichlorophenyl compounds: These compounds are often studied for their antimicrobial and pesticidal properties.
Methoxyaniline derivatives: These compounds are explored for their potential in drug development due to their ability to interact with various biological targets.
Uniqueness
What sets 2-({4-(2,4-DICHLOROPHENYL)-5-[(2-METHOXYANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both a triazole ring and a dichlorophenyl group in the same molecule is relatively rare and may offer unique advantages in various applications.
Properties
Molecular Formula |
C25H21Cl2N7O5S |
---|---|
Molecular Weight |
602.4 g/mol |
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-5-[(2-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21Cl2N7O5S/c1-39-22-5-3-2-4-19(22)28-13-23-30-32-25(33(23)20-8-6-16(26)11-18(20)27)40-14-24(36)31-29-12-15-10-17(34(37)38)7-9-21(15)35/h2-12,28,35H,13-14H2,1H3,(H,31,36)/b29-12+ |
InChI Key |
DIRIZHXDHOIEPU-XKJRVUDJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.